Chlorhydrate de 4-imidazoleméthanol

Vue d'ensemble

Description

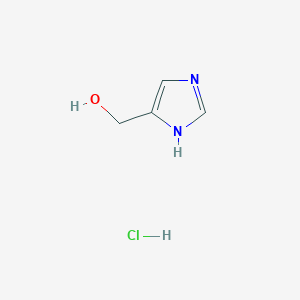

(1H-Imidazol-4-yl)methanol hydrochloride, also known as (1H-Imidazol-4-yl)methanol hydrochloride, is a useful research compound. Its molecular formula is C4H7ClN2O and its molecular weight is 134.56 g/mol. The purity is usually 95%.

The exact mass of the compound (1H-Imidazol-4-yl)methanol hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26996. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1H-Imidazol-4-yl)methanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1H-Imidazol-4-yl)methanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Propriétés chimiques et synthèse

Le chlorhydrate de 4-imidazoleméthanol, également connu sous le nom de chlorhydrate de 4-(hydroxyméthyl)imidazole ou de chlorhydrate de (1H-imidazol-4-yl)méthanol, est un composé solide avec une masse moléculaire de 134,56 . Il a un point de fusion de 108-111 °C et est soluble dans l'eau .

Rôle dans la synthèse de dérivés d'imidazole

Les dérivés d'imidazole ont suscité un intérêt considérable dans la recherche et la chimie industrielle en raison de leur large éventail d'activités biologiques et pharmacologiques . Ils jouent un rôle crucial dans la synthèse de molécules biologiquement actives . Le this compound a été utilisé dans la synthèse d'inhibiteurs peptidomimétiques contenant de l'imidazole .

Applications en médecine

Les dérivés d'imidazole, y compris ceux synthétisés à l'aide de this compound, ont trouvé des applications en médecine. Ils sont utilisés dans le développement de divers médicaments possédant des propriétés anticancéreuses, anti-âge, anticoagulantes, anti-inflammatoires, antimicrobiennes, antituberculeuses, antidiabétiques, antipaludiques et antivirales .

Applications en agriculture

Les dérivés d'imidazole agissent également comme régulateurs de croissance des plantes sélectifs, fongicides et herbicides . Cela suggère des applications agricoles potentielles pour les composés synthétisés à l'aide de this compound.

Rôle en chimie verte

La chimie verte et la catalyse organométallique ont élargi l'application des imidazoles en tant que liquides ioniques et carbènes N-hétérocycliques

Mécanisme D'action

Target of Action

4-Imidazolemethanol hydrochloride, also known as 4-(Hydroxymethyl)imidazole hydrochloride or (1H-Imidazol-4-yl)methanol hydrochloride, is a chemical compound that has been used in the synthesis of imidazole-containing peptidomimetic inhibitors

Mode of Action

It is known to be used in the synthesis of imidazole-containing peptidomimetic inhibitors . Peptidomimetics are compounds that mimic the structure and function of peptides, and inhibitors can block the activity of certain enzymes or proteins.

Biochemical Pathways

Given its use in the synthesis of imidazole-containing peptidomimetic inhibitors , it may be involved in pathways related to the function of these inhibitors.

Result of Action

As a precursor in the synthesis of imidazole-containing peptidomimetic inhibitors , its effects would likely be related to the activity of these inhibitors.

Action Environment

It is soluble in water , which could potentially influence its behavior in aqueous environments.

Activité Biologique

(1H-Imidazol-4-yl)methanol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by various studies and case reports.

- Molecular Formula : C5H9ClN2O

- Molecular Weight : 148.59 g/mol

The compound features an imidazole ring, which is known for its ability to interact with various biological targets, including enzymes and receptors.

1. Antimicrobial Activity

Research indicates that imidazole derivatives exhibit considerable antimicrobial effects. For instance, certain derivatives have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study highlighted the effectiveness of ring-substituted imidazoles in inhibiting Mycobacterium tuberculosis, with some compounds achieving over 90% inhibition at concentrations as low as 6.25 µg/ml .

| Compound | MIC (µg/ml) | Activity |

|---|---|---|

| Imidazole Derivative A | <6.25 | >90% inhibition |

| Imidazole Derivative B | 25.0 | Effective against drug-resistant strains |

2. Antiviral Activity

The antiviral potential of (1H-Imidazol-4-yl)methanol hydrochloride has been explored in various studies. One such study demonstrated moderate inhibition of HIV-1 integrase (IN) interactions, showing percentage inhibition rates exceeding 50% for several derivatives . The imidazole ring's ability to form hydrogen bonds with critical amino acid residues enhances its efficacy as an antiviral agent.

| Compound | % Inhibition | Cytotoxicity (CC50 µM) |

|---|---|---|

| Compound 11h | 33–45% | >200 |

| Compound 10a | 89% | 158.4 |

3. Anticancer Activity

The compound has also been investigated for its anticancer properties. A recent study reported that imidazole derivatives could inhibit histone methyltransferase activity in cancer cells, suggesting a potential role in epigenetic regulation . The structure-activity relationship (SAR) analysis indicated that modifications to the imidazole ring could enhance binding affinity and biological activity.

The biological activity of (1H-Imidazol-4-yl)methanol hydrochloride is primarily attributed to:

- Binding Interactions : The imidazole ring facilitates hydrogen bonding and π-π stacking interactions with target proteins.

- Influence on Biochemical Pathways : Compounds containing the imidazole structure are known to modulate various biochemical pathways, affecting cellular processes involved in infection and cancer progression.

Case Study 1: Antimicrobial Efficacy

A series of experiments conducted on novel imidazole derivatives demonstrated their ability to inhibit bacterial growth effectively. The results indicated a strong correlation between structural modifications and antimicrobial potency, emphasizing the importance of the imidazole ring in enhancing biological activity.

Case Study 2: Antiviral Screening

In a screening assay for HIV-1 integrase inhibitors, several compounds derived from (1H-Imidazol-4-yl)methanol hydrochloride were identified as promising candidates. These compounds exhibited significant inhibition of IN activity, highlighting their potential as therapeutic agents against viral infections.

Propriétés

IUPAC Name |

1H-imidazol-5-ylmethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O.ClH/c7-2-4-1-5-3-6-4;/h1,3,7H,2H2,(H,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNASTYGEKUMIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70186345 | |

| Record name | Imidazol-4-ylmethanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32673-41-9 | |

| Record name | 4-(Hydroxymethyl)imidazole hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32673-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazol-4-ylmethanol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032673419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32673-41-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidazol-4-ylmethanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidazol-4-ylmethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.